molecular formula C21H14ClF2N3O2S2 B2592285 N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260939-51-2

N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2592285
CAS RN: 1260939-51-2
M. Wt: 477.93
InChI Key: QGXXLPNDCBMOGT-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H14ClF2N3O2S2 and its molecular weight is 477.93. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity

This compound exhibits potent inhibitory activities against both human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). It's a highly effective dual inhibitor, making it significant for therapeutic research and potential cancer treatment applications (Gangjee et al., 2008).

Vibrational Spectroscopy and Molecular Structure

Research has been conducted on the vibrational spectroscopic signatures of this compound, utilizing Raman and Fourier transform infrared spectroscopy. The study focuses on its molecular structure, including geometric equilibrium and intermolecular hydrogen bond analysis (Jenepha Mary et al., 2022).

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been analyzed, revealing a folded conformation about the methylene C atom of the thioacetamide bridge. This structural information is crucial for understanding the compound's physical and chemical properties (Subasri et al., 2016), (Subasri et al., 2017).

Synthetic Methods and Characterization

Studies have been conducted on the synthesis and characterization of new derivatives of this compound. These efforts aim to explore its potential pharmacological activities, paving the way for future drug development (Zaki et al., 2017).

Antifolate Design and Synthesis

This compound has been synthesized as a potential DHFR inhibitor and antitumor agent. Its design involves the incorporation of various aryl and heteroaryl thiols, demonstrating its versatility and potential in drug development (Gangjee et al., 2007).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O2S2/c22-13-3-1-12(2-4-13)10-25-18(28)11-31-21-26-17-5-6-30-19(17)20(29)27(21)16-8-14(23)7-15(24)9-16/h1-9H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXXLPNDCBMOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.